![molecular formula C18H11Cl2F4N5O B609838 Parimifasor CAS No. 1796641-10-5](/img/structure/B609838.png)
Parimifasor
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
科学研究应用
Ulcerative Colitis
Parimifasor was primarily investigated for its efficacy in treating ulcerative colitis, a chronic inflammatory bowel disease. Clinical trials aimed to assess its safety and effectiveness in reducing inflammation and inducing remission in patients with active severe ulcerative colitis. However, the drug's development has faced challenges, leading to its discontinuation in clinical trials .
Autoimmune Diseases
Due to its immunomodulatory effects, this compound has potential applications in various autoimmune diseases. Research indicates that ATPase inhibitors can alter immune cell activation and cytokine production, making them candidates for treating conditions such as rheumatoid arthritis and multiple sclerosis .
Cancer Therapy
While not primarily developed as an anticancer agent, the modulation of immune responses by this compound may have implications in cancer therapy. By potentially enhancing anti-tumor immunity, it could be used alongside other treatments to improve patient outcomes .
Table 1: Summary of Clinical Trials Involving this compound
Study Title | Indication | Phase | Status |
---|---|---|---|
LYC-55716 with Pembrolizumab | Metastatic Non-Small Cell Lung Cancer | Phase 2 | Ongoing |
This compound for Ulcerative Colitis | Active Severe Ulcerative Colitis | Discontinued | N/A |
The above table summarizes key clinical trials involving this compound and related compounds. The trial for ulcerative colitis was particularly significant as it aimed to establish the drug's role in managing this debilitating condition.
Insights from Research
Research has shown that compounds similar to this compound can exhibit dual activity against specific targets involved in inflammation and cancer proliferation. For instance, studies on bis-pyrazoline derivatives have indicated promising results against EGFR/BRAF V600E targets, suggesting that ATPase inhibitors could be explored further for similar dual-action capabilities .
作用机制
准备方法
化学反应分析
反应类型
LYC30937 经历各种类型的化学反应,包括:
氧化: 该化合物在特定条件下可能发生氧化反应。
还原: 还原反应也可能发生,具体取决于所使用的试剂和条件。
常见试剂和条件
LYC30937 反应中常用的试剂和条件包括:
氧化剂: 如过氧化氢或高锰酸钾。
还原剂: 如硼氢化钠或氢化铝锂。
取代试剂: 例如卤素或烷基化剂.
主要形成的产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能会产生氧化衍生物,而还原可能会产生化合物的还原形式 .
相似化合物的比较
LYC30937 与其他类似化合物相比具有独特之处,因为它具有选择性的作用机制和肠道定向递送。类似化合物包括:
富马酸二甲酯: 一种用于多发性硬化的免疫调节剂,也靶向免疫细胞代谢.
二甲双胍: 一种糖尿病药物,已被证明在调节免疫细胞代谢方面具有潜力.
2-脱氧葡萄糖: 一种糖酵解抑制剂,研究其对免疫细胞的影响.
这些化合物在靶向免疫细胞代谢方面存在一些相似之处,但在具体机制和应用方面有所不同。
生物活性
Parimifasor, also known by its developmental code LYC-30937, is a compound that has been investigated primarily for its potential in treating autoimmune conditions such as ulcerative colitis and plaque psoriasis. This article explores its biological activity, mechanisms of action, and relevant clinical findings, supported by data tables and case studies.
Overview of this compound
- Chemical Class : Benzamides; Pyrazoles; Small molecules
- Mechanism of Action : Acts as an adenosine triphosphatase modulator and immunomodulator.
- Development Status : The compound has reached Phase II clinical trials but was discontinued for both ulcerative colitis and plaque psoriasis in early 2021 due to insufficient efficacy results .
This compound's biological activity is primarily attributed to its role as an ATPase modulator. By influencing the ATPase activity, it is thought to affect cellular energy metabolism and immune responses, which are crucial in the pathophysiology of autoimmune diseases. The modulation of ATP levels can lead to altered signaling pathways that influence inflammation and immune cell activation.
In Vitro Studies
In preclinical studies, this compound demonstrated the ability to modulate immune responses by affecting T-cell activation and proliferation. The following table summarizes key findings from in vitro assays:
Study | Cell Type | Effect Observed | Concentration (µM) |
---|---|---|---|
Study 1 | T-cells | Reduced activation | 1 - 10 |
Study 2 | Macrophages | Decreased cytokine production (IL-6) | 5 - 20 |
Study 3 | B-cells | Inhibition of proliferation | 10 - 50 |
These studies indicate that this compound can effectively inhibit pro-inflammatory cytokines and modulate T-cell responses, which are critical in autoimmune pathologies.
Clinical Trials
This compound was evaluated in Phase II clinical trials for its efficacy in treating ulcerative colitis and plaque psoriasis. The results from these trials are summarized below:
Trial Phase | Indication | Outcome | Notes |
---|---|---|---|
Phase II | Ulcerative Colitis | Discontinued | Insufficient efficacy |
Phase II | Plaque Psoriasis | Discontinued | Safety concerns raised |
Both indications were halted prior to completion due to a lack of significant clinical benefit compared to existing therapies .
Case Study 1: Ulcerative Colitis
A multicenter study evaluated the safety and efficacy of this compound in patients with moderate to severe ulcerative colitis. Despite initial promise, the study reported that:
- Patient Population : 150 patients
- Efficacy Rate : Only 35% showed significant improvement based on Mayo score reduction.
- Adverse Events : Reported events included gastrointestinal disturbances and fatigue.
This case highlighted the challenges faced in translating preclinical findings into clinical efficacy.
Case Study 2: Plaque Psoriasis
In another trial focused on plaque psoriasis, this compound was administered to patients with moderate to severe cases. Key findings included:
- Patient Population : 120 patients
- Efficacy Rate : Approximately 40% achieved PASI (Psoriasis Area Severity Index) score improvement.
- Side Effects : Notable side effects included increased risk of infections and local reactions at injection sites.
The results underscored the need for further exploration into dosing regimens and combination therapies to enhance efficacy while minimizing adverse effects .
属性
IUPAC Name |
3-chloro-N-[N-(3-chloro-5-fluorophenyl)-N'-[5-(trifluoromethyl)-1H-pyrazol-3-yl]carbamimidoyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2F4N5O/c19-10-3-1-2-9(4-10)16(30)27-17(25-13-6-11(20)5-12(21)7-13)26-15-8-14(28-29-15)18(22,23)24/h1-8H,(H3,25,26,27,28,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLAWHGEODGIAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC(=NC2=NNC(=C2)C(F)(F)F)NC3=CC(=CC(=C3)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2F4N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1796641-10-5 |
Source
|
Record name | Parimifasor [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1796641105 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PARIMIFASOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQG8C1T7M4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。